2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Beschreibung

Eigenschaften

IUPAC Name |

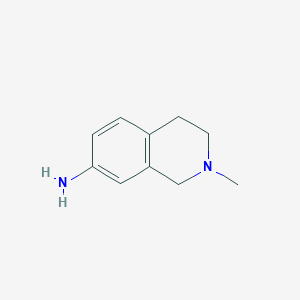

2-methyl-3,4-dihydro-1H-isoquinolin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKLIVSHUQSRNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514667 |

Source

|

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14097-40-6 |

Source

|

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, a key scaffold in medicinal chemistry. The intended audience for this document includes researchers, medicinal chemists, and professionals in drug development who require a detailed, practical understanding of the synthetic route to this important molecule.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for targeting a variety of biological receptors. The specific substitution pattern of this compound, featuring a methyl group on the nitrogen and an amino group at the 7-position of the aromatic ring, offers versatile points for further chemical modification and exploration of structure-activity relationships (SAR).

This guide will delineate a multi-step synthetic pathway, commencing with readily available starting materials and proceeding through key intermediates to the final target molecule. Each step will be accompanied by a detailed experimental protocol, a discussion of the underlying reaction mechanism, and the rationale for the selection of specific reagents and conditions.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 3-nitrophenethylamine. The overall transformation is depicted below:

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

The foundational step in this synthesis is the construction of the tetrahydroisoquinoline ring system using the Pictet-Spengler reaction.[2] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the bicyclic product.

Mechanistic Rationale

The Pictet-Spengler reaction is initiated by the formation of a Schiff base from the reaction of 3-nitrophenethylamine with formaldehyde. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring of the phenethylamine moiety then acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution. The position of cyclization is directed by the existing substituents on the aromatic ring. In the case of 3-nitrophenethylamine, the cyclization is expected to occur para to the activating aminoethyl group and meta to the deactivating nitro group, leading to the desired 7-nitro-1,2,3,4-tetrahydroisoquinoline.

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Protocol

Materials:

-

3-Nitrophenethylamine hydrochloride

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 3-nitrophenethylamine hydrochloride (1 equivalent) in water, add formaldehyde (1.2 equivalents).

-

Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium hydroxide until the pH is approximately 10-12.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 7-nitro-1,2,3,4-tetrahydroisoquinoline.

| Parameter | Value |

| Typical Yield | 60-75% |

| Reaction Time | 4-6 hours |

| Temperature | Reflux |

Step 2: N-Methylation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline via Eschweiler-Clarke Reaction

The second step involves the N-methylation of the secondary amine of the tetrahydroisoquinoline ring. The Eschweiler-Clarke reaction is the method of choice for this transformation due to its high efficiency and the avoidance of over-alkylation to form a quaternary ammonium salt. This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.

Mechanistic Rationale

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion intermediate. The secondary amine of 7-nitro-1,2,3,4-tetrahydroisoquinoline reacts with formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. The formate anion, derived from formic acid, then acts as a hydride donor, reducing the iminium ion to the tertiary amine. The driving force for this reaction is the formation of carbon dioxide gas.[3]

Caption: Mechanism of the Eschweiler-Clarke N-methylation.

Experimental Protocol

Materials:

-

7-Nitro-1,2,3,4-tetrahydroisoquinoline

-

Formaldehyde (37% aqueous solution)

-

Formic Acid (98-100%)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 7-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in formic acid (5-10 equivalents), add formaldehyde (3 equivalents).

-

Heat the reaction mixture to 80-90 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and carefully pour it over crushed ice.

-

Basify the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude 2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

| Parameter | Value |

| Typical Yield | 85-95% |

| Reaction Time | 2-4 hours |

| Temperature | 80-90 °C |

Step 3: Reduction of the Nitro Group to an Amine

The final step in the synthesis is the reduction of the aromatic nitro group to the corresponding primary amine. Several methods are effective for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of nitroarenes.[4] The reaction is typically carried out under a hydrogen atmosphere or by using a transfer hydrogenation agent such as ammonium formate or hydrazine.[5][6]

Materials:

-

2-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Ammonium Formate

-

Celite

Procedure:

-

Dissolve 2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in methanol.

-

To this solution, add 10% Pd/C (5-10 mol%).

-

Add ammonium formate (5-10 equivalents) in portions.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with aqueous sodium hydroxide.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the final product, this compound.

Method B: Reduction with Tin(II) Chloride

An alternative to catalytic hydrogenation is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid.[7][8] This method is particularly useful when other functional groups sensitive to hydrogenation are present in the molecule.

Materials:

-

2-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate (EtOAc)

Procedure:

-

Suspend 2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto ice.

-

Basify with a concentrated aqueous solution of sodium hydroxide to a pH of 12-14, which will precipitate tin salts.

-

Filter the mixture and extract the filtrate with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

| Parameter | Method A (Pd/C) | Method B (SnCl₂) |

| Typical Yield | 90-98% | 80-90% |

| Reaction Time | 1-3 hours | 1-2 hours |

| Temperature | Room Temperature | Reflux |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The use of well-established and high-yielding reactions such as the Pictet-Spengler cyclization, Eschweiler-Clarke methylation, and nitro group reduction ensures the accessibility of this valuable building block for applications in drug discovery and medicinal chemistry. The choice between the two presented methods for the final reduction step will depend on the specific laboratory setup and the presence of other functional groups in more complex derivatives.

References

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgosolver.com [orgosolver.com]

- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

An In-depth Technical Guide to the Predicted Biological Activity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Foreword: Navigating the Frontiers of Tetrahydroisoquinoline Research

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3][4] These activities span from antimicrobial and anticancer effects to profound interactions with the central nervous system.[1][3][4][5] This guide focuses on a specific, yet under-investigated derivative: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS No. 14097-40-6).[6][7] Due to the limited direct research on this particular molecule, this document will adopt a predictive and investigative approach. By examining the well-documented biological activities of its close structural analogs, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), we will construct a scientifically-grounded hypothesis regarding the potential pharmacological profile of this compound. This guide is intended for researchers, scientists, and drug development professionals, providing a theoretical framework and practical methodologies for the empirical validation of its predicted biological functions.

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: A Foundation of Diverse Bioactivity

The THIQ nucleus is a bicyclic aromatic amine that is widely distributed in nature.[1] Synthetic and natural THIQ derivatives have been shown to possess a remarkable range of biological activities, including but not limited to:

-

Neuroprotective and Neuromodulatory Effects: Many THIQ analogs have been investigated for their potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][8]

-

Anticancer Properties: Certain THIQ derivatives have demonstrated antitumor and anti-proliferative effects.[5]

-

Antimicrobial and Antiviral Activity: The THIQ scaffold has been a template for the development of novel antibacterial, antifungal, and antiviral agents.[1]

The biological versatility of the THIQ scaffold stems from its rigid structure which allows for precise orientation of substituents to interact with various biological targets.

Synthesis of the THIQ Scaffold

The construction of the THIQ core is a well-established area of organic synthesis. Two of the most common methods are the Pictet-Spengler and Bischler-Napieralski reactions.[1][9]

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[1][9]

-

Bischler-Napieralski Reaction: This method consists of the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the tetrahydroisoquinoline.[1]

A plausible synthetic route to this compound would likely involve a multi-step process starting from a suitably substituted phenylethylamine, followed by N-methylation and cyclization.[10]

Predicted Biological Profile of this compound

Based on the structure of this compound, which features a methylated nitrogen at position 2 and an amine group at position 7, we can hypothesize its interaction with several key biological targets. The N-methylation is a common feature in many biologically active amines, often influencing their potency and selectivity. The 7-amino group introduces a key site for hydrogen bonding and potential metabolic pathways.

Hypothesis 1: Dopaminergic Activity

Many THIQ derivatives are known to interact with dopamine receptors.[11][12][13] The structural similarity of the THIQ core to dopamine suggests that these compounds can act as dopamine receptor ligands. Specifically, derivatives of THIQ have been identified with high affinity and selectivity for the D3 receptor, and others have shown D2 receptor activity.[12][13] Given that the endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is considered a partial dopamine agonist, it is highly probable that this compound also exhibits activity at dopamine receptors.[8]

Experimental Validation Workflow for Dopaminergic Activity

Caption: Workflow for characterizing dopaminergic activity.

Hypothesis 2: Monoamine Oxidase (MAO) Inhibition

1MeTIQ is a known reversible inhibitor of both MAO-A and MAO-B.[8] MAO enzymes are crucial for the metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[14][15][16] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.[14][15][16] The structural features of this compound are consistent with those of other MAO inhibitors.

Experimental Validation Workflow for MAO Inhibition

Caption: Workflow for characterizing MAO inhibitory activity.

Hypothesis 3: Antioxidant and Neuroprotective Activity

Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. 1MeTIQ has been shown to act as a scavenger of free radicals and protect against neurotoxin-induced damage.[8][17] The neuroprotective effects of some THIQs are also linked to their ability to inhibit glutamate-induced excitotoxicity.[17] The presence of an amino group on the aromatic ring of this compound could contribute to its antioxidant properties through hydrogen atom donation.

Experimental Validation Workflow for Antioxidant and Neuroprotective Effects

Caption: Workflow for evaluating antioxidant and neuroprotective properties.

Detailed Experimental Protocols

The following protocols are provided as a guide for the experimental validation of the hypothesized biological activities of this compound.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of the test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.[18]

-

Objective: To determine the inhibitory constant (Ki) of the test compound at the human D2 receptor.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the cell membranes, [³H]-Spiperone, and either the test compound, assay buffer (for total binding), or haloperidol (for non-specific binding).

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay measures the inhibition of MAO-A and MAO-B activity by quantifying the production of hydrogen peroxide.[14][19]

-

Objective: To determine the IC50 values of the test compound for MAO-A and MAO-B.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., p-tyramine for both, or specific substrates like kynuramine).[15][16]

-

Amplex® Red reagent (or similar fluorogenic probe).[14]

-

Horseradish peroxidase (HRP).[14]

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[16]

-

Test Compound: this compound.

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4.[14]

-

96-well black microplates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the MAO enzyme (A or B) and the test compound or positive control. Incubate for 10-15 minutes at 37°C.

-

Prepare a working solution of Amplex® Red and HRP in assay buffer.

-

Initiate the reaction by adding the MAO substrate to the wells.

-

Immediately add the Amplex® Red/HRP working solution.

-

Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation of ~530-560 nm and an emission of ~590 nm.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound to calculate the IC50 value.

-

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to act as a free radical scavenger.[20][21]

-

Objective: To evaluate the antioxidant capacity of the test compound.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in methanol or ethanol.

-

In a 96-well plate, add the test compound or positive control to the wells.

-

Add the DPPH solution to all wells and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.[20]

-

Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Predicted Pharmacological Profile of this compound

| Biological Target | Predicted Activity | Key Assay | Endpoint |

| Dopamine Receptors | Agonist/Antagonist | Radioligand Binding | Ki (nM) |

| Functional cAMP Assay | EC50 (nM), Emax (%) | ||

| Monoamine Oxidase A/B | Inhibitor | Fluorometric Inhibition Assay | IC50 (nM) |

| Reactive Oxygen Species | Scavenger | DPPH Assay | EC50 (µM) |

| Neuronal Cells | Neuroprotective | Cell Viability/Apoptosis Assays | % Protection |

Concluding Remarks and Future Directions

This technical guide has outlined a hypothesis-driven approach to characterizing the biological activity of the under-investigated compound, this compound. Based on the well-established pharmacology of its structural analogs, it is plausible that this molecule possesses significant dopaminergic, MAO inhibitory, and neuroprotective properties. The provided experimental workflows and detailed protocols offer a clear path for the empirical validation of these predictions.

Future research should focus on a comprehensive in vitro and in vivo characterization of this compound. Should the hypothesized activities be confirmed, further studies into its pharmacokinetics, metabolic stability, and safety profile would be warranted to assess its potential as a therapeutic agent for neurological disorders. The exploration of structure-activity relationships (SAR) by synthesizing and testing related derivatives could also lead to the discovery of even more potent and selective compounds.

References

- Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 337-346.

- Angelatou, F., & Herraiz, T. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1747, 137-148.

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

- Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846–856.

- Kaur, H., Kumar, V., & Singh, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287.

- Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Pharmacological Reports, 66(4), 649-656.

- Herraiz, T., & Galisteo, J. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Antioxidants, 11(11), 2179.

- Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2008). Neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline: In vitro and in vivo studies in rats. Pharmacological Reports, 60(4), 489-498.

- Manolov, S. P., Ivanov, I. I., & Bojilov, D. G. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society, 85(2), 139-151.

- Morales, G., & Paredes-Guzman, C. (2023). DPPH Radical Scavenging Assay. Methods in Molecular Biology, 2683, 279-286.

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from [Link]

- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.

- Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., & Kashiwagi, T. (2014). In vitro antioxidant and radical-scavenging activity of subtropical plants. Journal of Food Science and Technology, 51(10), 2627-2633.

-

Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. Retrieved from [Link]

- Piaz, V. D., et al. (2003). Synthesis of Novel 4-Aryl-1,2,3,4-tetrahydroisoquinolines as Probes for Dopamine Receptor Ligands. Bioorganic & Medicinal Chemistry, 11(22), 4873-4881.

- Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-184.

- Kumar, A., & Singh, A. (2014). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 3(9), 235-240.

- Makulska-Nowak, H., et al. (2000). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 57(5), 355-364.

- González-Lira, V., et al. (2018). Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor. Medicinal Chemistry Research, 27(1), 227-238.

-

BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

- Ellwart, M., & Doye, S. (2021). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, 2021(2), 268-275.

- Al-Warhi, T., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society, 21(2), 1-20.

-

CP Lab Chemicals. (n.d.). 2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-7-amine, min 97%, 1 gram. Retrieved from [Link]

- Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1–12.

- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.

- Kumar, R., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38.

- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 10. ijstr.org [ijstr.org]

- 11. researchgate.net [researchgate.net]

- 12. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. evotec.com [evotec.com]

- 17. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. mdpi.com [mdpi.com]

- 21. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pharmacology of Tetrahydroisoquinolines: A Guide to the Mechanistic Landscape of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules, exhibiting a remarkable diversity of biological activities.[1][2] While the precise mechanism of action for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine remains to be fully elucidated, this technical guide synthesizes the current understanding of the broader THIQ class to provide a predictive framework for its potential pharmacological profile. This document delves into the known molecular targets, signaling pathways, and structure-activity relationships (SAR) of THIQ analogs, with a particular focus on their well-documented neuroprotective effects. By examining the established pharmacology of related compounds, we can infer the probable mechanisms through which this compound may exert its biological effects, offering a roadmap for future research and drug development endeavors.

The Tetrahydroisoquinoline Core: A Foundation for Diverse Bioactivity

The THIQ skeleton is a conformationally constrained analog of β-phenethylamine, a foundational structure for many endogenous neurotransmitters and psychoactive compounds.[3] This structural rigidity, combined with the ability to introduce a wide range of substituents at various positions, has made the THIQ scaffold a fertile ground for the discovery of novel therapeutics.[4] THIQ-based compounds have been reported to possess a wide spectrum of pharmacological activities, including antitumor, antibacterial, anti-HIV, anti-inflammatory, and neuroprotective properties.[1][2][4][5][6]

The biological promiscuity of the THIQ class stems from its ability to interact with a multitude of biological targets. The specific nature and positioning of functional groups on the THIQ ring system play a pivotal role in determining target selectivity and potency.[4]

Unraveling the Neuroprotective Mechanisms of THIQ Analogs

A significant body of research on THIQ derivatives has centered on their potential as neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's.[5][6] The most extensively studied analog in this regard is 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine found in the brain.[7][8][9] The proposed neuroprotective mechanisms of 1MeTIQ and related compounds are multifaceted and appear to converge on mitigating oxidative stress and excitotoxicity.[7][9][10]

Monoamine Oxidase (MAO) Inhibition

Several THIQ derivatives have been shown to inhibit monoamine oxidase (MAO), a key enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine.[9][11] Inhibition of MAO-B, in particular, is a clinically validated strategy for increasing synaptic dopamine levels in Parkinson's disease. The ability of certain THIQ analogs to inhibit MAO suggests a potential mechanism for their neuroprotective and antidepressant-like effects.[11]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological feature of many neurodegenerative disorders. Some THIQ compounds have demonstrated the ability to act as free radical scavengers, directly neutralizing harmful ROS.[7][9] This antioxidant activity is a crucial component of their neuroprotective profile.

Modulation of Glutamatergic Neurotransmission

Excitotoxicity, a process of neuronal damage caused by excessive activation of glutamate receptors, is another critical factor in neurodegeneration. Evidence suggests that certain THIQ derivatives can act as antagonists of the glutamatergic system, thereby protecting neurons from excitotoxic insults.[7][9]

The convergence of these three mechanisms—MAO inhibition, free radical scavenging, and glutamatergic antagonism—presents a powerful and multi-pronged approach to neuroprotection.

Hypothetical Signaling Pathways for this compound

Based on the known activities of its structural congeners, we can propose a hypothetical signaling pathway for this compound. The presence of the methyl group at the 2-position and the amine group at the 7-position will undoubtedly influence its target affinity and selectivity.

Caption: Hypothetical mechanism of action for this compound.

Broader Pharmacological Landscape of THIQ Derivatives

Beyond neuroprotection, the THIQ scaffold has been explored for a multitude of other therapeutic applications.

Adrenergic Receptor Modulation

Certain THIQ derivatives have been synthesized and evaluated as beta-adrenoreceptor agents.[12] These compounds, designed as analogs of known beta-agonists, have shown varying degrees of partial agonism, highlighting the potential for THIQs to interact with G-protein coupled receptors (GPCRs).

Anti-inflammatory Activity

The discovery of THIQ derivatives as potent antagonists of the LFA-1/ICAM-1 interaction has opened avenues for the development of novel anti-inflammatory agents.[13] This mechanism involves the disruption of key protein-protein interactions involved in immune cell adhesion and migration.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively characterize the mechanism of action of this compound, a systematic experimental approach is required.

Target Identification and Validation

Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity of the test compound to a panel of known receptors, ion channels, and transporters.

-

Procedure:

-

Prepare cell membranes or purified proteins expressing the target of interest.

-

Incubate the membranes/proteins with a specific radioligand in the presence of increasing concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the Ki (inhibitory constant) from competition binding curves.

-

-

Rationale: This initial screen will provide a broad overview of the compound's potential molecular targets.

Functional Assays

Protocol: In Vitro MAO-Glo™ Assay

-

Objective: To determine the inhibitory potency of the test compound against MAO-A and MAO-B.

-

Procedure:

-

Reconstitute recombinant human MAO-A and MAO-B enzymes.

-

Pre-incubate the enzymes with varying concentrations of this compound.

-

Add the MAO substrate to initiate the enzymatic reaction.

-

Add Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate IC50 values.

-

-

Rationale: This assay will confirm whether the compound inhibits MAO and determine its selectivity for the A and B isoforms.

Cellular Assays

Protocol: ROS Scavenging Assay (DCFDA-based)

-

Objective: To assess the antioxidant capacity of the test compound in a cellular context.

-

Procedure:

-

Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

-

Load the cells with the ROS-sensitive fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

-

Induce oxidative stress with a known ROS generator (e.g., H2O2 or rotenone) in the presence or absence of this compound.

-

Measure the fluorescence intensity using a fluorescence plate reader or microscope.

-

-

Rationale: This assay will determine if the compound can mitigate intracellular oxidative stress.

Caption: A streamlined experimental workflow for mechanistic characterization.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold represents a highly versatile platform for the development of novel therapeutics. While the specific mechanism of action of this compound awaits direct experimental validation, the extensive research on its analogs provides a strong foundation for predicting its pharmacological profile. Future research should focus on a systematic evaluation of this compound's activity at the molecular, cellular, and in vivo levels to fully unlock its therapeutic potential. The insights gained from such studies will not only elucidate the specific mechanism of this promising molecule but also contribute to a deeper understanding of the broader pharmacology of the THIQ class.

References

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12638–12679. [Link]

-

Mokrosz, J. L., Duszynska, B., Bojarski, A. J., & Charakchieva-Minol, S. (1995). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Die Pharmazie, 50(9), 589–592. [Link]

-

Wikipedia. (n.d.). Tetrahydroisoquinoline. [Link]

-

Al-Shorbagi, A.-Q. M., El-Sayed, M. A.-A., Abdel-Alim, A.-A. M., Abdel-Hamed, A. A.-M., & Gad, L. M. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Organic Chemistry, 8, 269-281. [Link]

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12638-12679. [Link]

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12638-12679. [Link]

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Advances, 11(21), 12638-12679. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1–12. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-12. [Link]

-

Wang, T., Qu, Y., Chen, Y., et al. (2010). Discovery of Tetrahydroisoquinoline (THIQ) Derivatives as Potent and Orally Bioavailable LFA-1/ICAM-1 Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5249-5252. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1-12. [Link]

-

Bobrovnik, S. A., & Zubenko, O. V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-18. [Link]

-

PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-amine. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1-12. [Link]

-

Zhang, Y., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(24), 9024. [Link]

-

Scott, J. D., & Williams, R. M. (2002). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids. Chemical Reviews, 102(5), 1669-1730. [Link]

-

PubChem. (n.d.). 7-Acetyl-2-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

-

PubChem. (n.d.). 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

An In-depth Technical Guide to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound (CAS No: 14097-40-6). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its use in a laboratory setting.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activities.[1][2][3] These activities span a wide range of therapeutic areas, including neurodegenerative disorders and infectious diseases.[3] this compound, a specific derivative of this core, presents itself as a versatile building block for the synthesis of novel therapeutic agents, particularly in the burgeoning field of protein degradation.[4]

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is critical for its application in synthesis, formulation, and biological assays. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 14097-40-6 | [4][5] |

| Molecular Formula | C₁₀H₁₄N₂ | [4][5] |

| Molecular Weight | 162.23 g/mol | [4][5] |

| Appearance | Colorless to yellow crystalline solid | [6] |

| Boiling Point | 290.8 °C at 760 mmHg | [5] |

| Density | 1.084 g/cm³ | [5] |

| Flash Point | 113.1 °C | [5] |

| Solubility | Limited solubility in water; soluble in many organic solvents | [6] |

| Polar Surface Area (PSA) | 29.26 Ų | [5] |

| LogP (XLogP3) | 1.78 | [5] |

| Refractive Index | 1.597 | [5] |

| pKa (Predicted) | The tertiary amine's conjugate acid is expected to have a pKa around 9-10, typical for cyclic aliphatic amines. The aromatic amine's conjugate acid is expected to have a pKa around 4-5, similar to aniline derivatives. | [7][8] |

Structural Elucidation via Spectroscopy

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics.

Mass Spectrometry (MS)

In mass spectrometry, amines are characterized by a molecular ion peak at an odd mass number, which holds true for this compound (C₁₀H₁₄N₂).[9] The primary fragmentation pathway is anticipated to be α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[9][10] This would result in the loss of substituents from the carbon atoms at positions 1 and 3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Three protons on the aromatic ring would appear in the aromatic region (approx. 6.5-7.5 ppm), with splitting patterns determined by their positions relative to the amino group.

-

Aliphatic Protons: The four methylene protons of the tetrahydroisoquinoline ring at C1, C3, and C4 would appear as multiplets in the aliphatic region (approx. 2.5-4.0 ppm).

-

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen at position 2 would be observed, likely in the 2.0-2.5 ppm range.

-

Amine Protons: The two protons of the primary amine at position 7 would likely appear as a broad singlet.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals would be expected in the aromatic region (approx. 110-150 ppm).

-

Aliphatic Carbons: Signals for the methylene carbons at C1, C3, and C4, as well as the N-methyl carbon, would be present in the upfield region.

-

Chemical Reactivity and Synthesis Landscape

The reactivity of this compound is governed by its two distinct amine functionalities. The tertiary amine within the ring is nucleophilic, while the primary aromatic amine allows for a different set of chemical transformations. The tetrahydroisoquinoline core itself can also undergo oxidative reactions.[13]

Synthesis of the THIQ Core

The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is well-established in organic chemistry. Key methodologies include:

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][14] It is a cornerstone for the synthesis of many THIQ alkaloids and their analogs.

-

Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[1][14]

-

Multicomponent Reactions (MCRs): Modern synthetic strategies often employ MCRs to build molecular complexity in a single step, providing efficient access to diverse libraries of THIQ derivatives.[1]

Applications in Drug Discovery and Development

The THIQ nucleus is a key component in a variety of pharmacologically active compounds.[1][3] Derivatives have been investigated for their potential as anticancer, neuroprotective, and anti-addictive agents.[15][16] Specifically, this compound serves as a valuable fragment and building block for synthesizing more complex molecules.[4] Its bifunctional nature (two distinct amine groups) allows for directional synthesis, making it an attractive component for constructing targeted protein degraders and other complex molecular probes.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

To ensure the accurate quantification of this compound in a research context, a robust and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is indispensable. This protocol is adapted from methodologies used for similar endogenous amines.[17]

Objective

To develop and validate a sensitive and specific method for the quantification of this compound in a relevant matrix (e.g., plasma or reaction mixture).

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (IS), e.g., d4-2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium formate

-

C18 Solid-Phase Extraction (SPE) cartridges

-

LC-MS/MS system with electrospray ionization (ESI) source

Step-by-Step Methodology

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a 1 mg/mL stock solution of the analyte and the IS in methanol.

-

Perform serial dilutions to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

-

Prepare at least three levels of QC samples (low, medium, high) independently.

-

-

Sample Preparation (Protein Precipitation & SPE):

-

To 100 µL of sample, add 20 µL of the IS working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

MS Detection: Operate in positive ESI mode.

-

MRM Transitions: Optimize and monitor at least two transitions for the analyte and one for the IS to ensure specificity. For example (hypothetical):

-

Analyte: Q1 (163.2) -> Q3 (e.g., 146.1, 118.1)

-

IS: Q1 (167.2) -> Q3 (e.g., 150.1)

-

-

-

Data Analysis and Validation:

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

-

Use a linear regression model with 1/x² weighting.

-

The method is considered valid if the accuracy and precision of the back-calculated standards and QCs are within ±15% (±20% for the lower limit of quantification).

-

References

-

2-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-7-amine, min 97%, 1 gram. LabAlley. [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

-

2-Methyl-1 2 3 4-tetrahydroisoquinolin-7-aMine (CAS# 14097-40-6). Chemical Synthesis. [Link]

-

1,2,3,4-Tetrahydroisoquinolin-7-amine. PubChem. [Link]

-

2-Methyltetrahydroquinoline. Wikipedia. [Link]

-

Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. J-Stage. [Link]

-

Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

-

Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. [Link]

-

This compound. Ark Pharma Scientific Limited. [Link]

-

Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

-

1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. PubMed. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. ijstr.org [ijstr.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. China 2-Methyl-1 2 3 4-tetrahydroisoquinolin-7-aMine (CAS# 14097-40-6) Manufacturer and Supplier | Xinchem [xinchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]

- 12. 1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE(14099-81-1) 1H NMR spectrum [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 15. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]

An In-depth Technical Guide to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine Derivatives: Synthesis, Functionalization, and Therapeutic Potential

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally active compounds.[1][2][3][4] This guide focuses on a specific, yet versatile, subset of this family: derivatives of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine. We will provide a comprehensive overview of the synthesis of this core structure, explore various strategies for the functionalization of the 7-amino group, and delve into the significant therapeutic potential of the resulting derivatives, particularly in the realms of oncology and receptor modulation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The this compound Core: A Building Block for Innovation

The this compound scaffold presents a unique combination of structural features that make it an attractive starting point for library synthesis and lead optimization. The tetrahydroisoquinoline core provides a rigid, three-dimensional framework, while the 2-methyl group offers a fixed substitution, directing further modifications. The key to the versatility of this scaffold lies in the 7-amino group, a nucleophilic handle that can be readily derivatized to explore a wide range of chemical space and interact with various biological targets.

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that can be achieved through established synthetic methodologies. A common and reliable approach involves the initial construction of the tetrahydroisoquinoline ring system, followed by the introduction and subsequent reduction of a nitro group at the 7-position.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

-

Reaction Setup: To a solution of a suitable phenethylamine precursor in a high-boiling solvent (e.g., toluene or xylene), add a formaldehyde source (e.g., paraformaldehyde) and formic acid.

-

Pictet-Spengler Cyclization & N-Methylation: Heat the reaction mixture to reflux for several hours. This one-pot reaction typically facilitates both the Pictet-Spengler cyclization to form the tetrahydroisoquinoline ring and the Eschweiler-Clarke N-methylation.

-

Nitration: The resulting 2-methyl-1,2,3,4-tetrahydroisoquinoline is then subjected to nitration. Carefully add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature (0-5 °C) to selectively introduce a nitro group at the 7-position.

-

Work-up and Purification: After the reaction is complete, quench the reaction mixture with ice and neutralize with a base (e.g., sodium hydroxide). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the crude product by column chromatography to obtain 2-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline.[5]

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve 2-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline in a suitable solvent (e.g., ethanol or methanol).

-

Catalytic Hydrogenation: Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).[6]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the desired this compound, which can be further purified by crystallization or column chromatography if necessary.[7]

Functionalization of the 7-Amino Group: Gateway to Diverse Chemical Libraries

The primary amine at the 7-position of the 2-methyl-tetrahydroisoquinoline core is a versatile functional group that allows for a wide array of chemical modifications. This enables the generation of large and diverse chemical libraries for screening against various biological targets. The most common derivatization strategies include acylation, sulfonylation, and reductive amination.

Acylation: Formation of Amide Derivatives

Acylation of the 7-amino group with various acid chlorides or activated carboxylic acids is a straightforward method to introduce a diverse range of substituents. This modification can significantly impact the compound's polarity, hydrogen bonding capacity, and overall shape, leading to altered biological activity.

Experimental Protocol: Acylation of this compound

-

Reaction Setup: Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

-

Acylating Agent Addition: Slowly add a solution of the desired acid chloride in the same solvent to the reaction mixture at 0 °C.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Sulfonylation: Synthesis of Sulfonamide Analogs

The synthesis of sulfonamides by reacting the 7-amino group with sulfonyl chlorides introduces a tetrahedral sulfonyl group, which can act as a hydrogen bond acceptor and mimic a phosphate group. This modification is often explored in the design of kinase inhibitors and other enzyme-targeted compounds.[8][9]

Experimental Protocol: Sulfonylation of this compound

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like pyridine or a mixture of dichloromethane and a tertiary amine base.

-

Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride portion-wise.

-

Reaction and Work-up: Allow the reaction to proceed at room temperature overnight. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Purification: Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain the crude sulfonamide, which can be purified by recrystallization or column chromatography.[10]

Reductive Amination: Introduction of N-Alkyl/Aryl Substituents

Reductive amination with aldehydes or ketones provides a facile method for introducing a wide variety of alkyl or aryl substituents at the 7-amino position, further expanding the chemical diversity of the library.[11]

Experimental Protocol: Reductive Amination of this compound

-

Imine Formation: Dissolve this compound and the desired aldehyde or ketone in a solvent such as methanol or dichloroethane. Add a catalytic amount of acetic acid to facilitate imine formation.

-

Reduction: To the solution containing the in situ formed imine, add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Reaction and Work-up: Stir the reaction at room temperature until the starting amine is consumed. Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography to yield the N-substituted derivative.

Biological Functions and Therapeutic Applications

Derivatives of the tetrahydroisoquinoline scaffold have demonstrated a broad spectrum of biological activities, making them valuable leads in drug discovery. Functionalization of the 7-amino group of the 2-methyl-THIQ core allows for the fine-tuning of these activities and the development of potent and selective modulators of various biological targets.

Anticancer Activity: Targeting Kinases and Cell Proliferation

Several studies have highlighted the potential of tetrahydroisoquinoline derivatives as anticancer agents.[12][13][14] Their mechanism of action often involves the inhibition of key enzymes involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs) and Dihydrofolate Reductase (DHFR).[2][15]

3.1.1. Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial regulator of the G1/S phase transition of the cell cycle, and its aberrant activity is a hallmark of many cancers.[2] Tetrahydroisoquinoline-based compounds have emerged as potent CDK2 inhibitors.

Experimental Protocol: CDK2 Kinase Inhibition Assay

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant CDK2/cyclin E, a suitable substrate (e.g., histone H1), and ATP in a kinase buffer.

-

Compound Incubation: Add serial dilutions of the test compounds (dissolved in DMSO) to the wells.

-

Kinase Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30 °C for a specified time.

-

Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[16]

Table 1: Representative Antiproliferative Activity of Tetrahydroisoquinoline Derivatives on Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| TQ9 | HL-60 | >400 | [13] |

| TQ9 | HSC-2 | 37.8 | [13] |

| TQ9 | HSC-4 | 32.1 | [13] |

| TD13 | HL-60 | >400 | [13] |

| TD13 | HSC-2 | 75.3 | [13] |

| TD13 | HSC-4 | 134.1 | [13] |

| Compound 4a | A549 (Lung) | 11.33 | [17] |

| Compound 4a | HCT-116 (Colon) | ~13 | [17] |

| Compound 1k | A375 (Melanoma) | 0.77 | [18] |

| Compound 1l | A375 (Melanoma) | 0.79 | [18] |

3.1.2. Dihydrofolate Reductase (DHFR) Inhibition

DHFR is another clinically validated target in cancer chemotherapy. It plays a vital role in the synthesis of nucleotides, and its inhibition leads to the disruption of DNA replication and cell death. The tetrahydroisoquinoline scaffold has been identified in novel DHFR inhibitors.[15]

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of cell surface receptors that are involved in a multitude of physiological processes and are major targets for drug discovery. Tetrahydroisoquinoline derivatives have shown promise as modulators of several GPCRs, including the chemokine receptor CXCR4 and the free fatty acid receptor GPR40.

3.2.1. CXCR4 Antagonism

CXCR4 is a chemokine receptor that plays a critical role in cancer metastasis and HIV entry into host cells.[1][6][7] Antagonists of CXCR4 have significant therapeutic potential.

Experimental Protocol: CXCR4 Calcium Flux Assay

-

Cell Culture: Use a cell line stably expressing CXCR4 (e.g., Chem-1 cells).

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Treatment: Add varying concentrations of the test compounds to the cells and incubate.

-

Ligand Stimulation: Stimulate the cells with the natural CXCR4 ligand, CXCL12.

-

Signal Detection: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.

-

Data Analysis: Determine the ability of the test compounds to inhibit the CXCL12-induced calcium flux and calculate their IC₅₀ values.[6]

Table 2: CXCR4 Antagonistic Activity of Tetrahydroisoquinoline Derivatives

| Compound ID | HIV-1 IIIB Attachment Inhibition (IC₅₀, nM) | CXCL12-induced Ca²⁺ Flux Inhibition (IC₅₀, nM) | Reference |

| 15 | 3 | 10 | [6] |

| 22 | 10 | 100 | [6] |

| 23 | 20 | 200 | [6] |

| 24 | 30 | 300 | [6] |

| 25 | 60 | 500 | [6] |

3.2.2. GPR40 Modulation

GPR40 (also known as FFA1) is a free fatty acid receptor that is involved in glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[17][19][20][21]

Experimental Protocol: GPR40 Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR40.

-

Radioligand Binding: Incubate the membranes with a radiolabeled GPR40 ligand in the presence of varying concentrations of the test compounds.

-

Separation and Detection: Separate the bound and free radioligand by filtration and measure the radioactivity of the bound fraction.

-

Data Analysis: Determine the ability of the test compounds to displace the radioligand and calculate their Ki values.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 7-amino group of the 2-methyl-tetrahydroisoquinoline scaffold allows for a systematic exploration of the structure-activity relationship (SAR). Key insights can be gained by analyzing how different substituents at this position influence the biological activity. For instance, in the context of CXCR4 antagonists, the nature and size of the substituent on the 7-amino group can significantly impact potency.[6] Similarly, for kinase inhibitors, the introduction of specific functionalities that can form key hydrogen bonds or hydrophobic interactions within the ATP-binding pocket is crucial for achieving high affinity.[22][23][24][25]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its straightforward synthesis and the ease of functionalization of the 7-amino group provide access to a vast chemical space. The demonstrated activity of its derivatives against key biological targets in oncology and GPCR modulation underscores the significant potential of this scaffold in modern drug discovery. This guide provides a foundational understanding and practical protocols to empower researchers to further explore and exploit the therapeutic promise of this remarkable chemical entity.

Visualizations

Caption: Synthetic route to the this compound core and subsequent derivatization pathways.

Caption: Overview of the primary biological applications of this compound derivatives.

References

Sources

- 1. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Discovery of tetrahydroisoquinoline-based CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. ijstr.org [ijstr.org]

- 12. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aminoquinoline derivatives with antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 22. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

in vitro metabolism of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Introduction